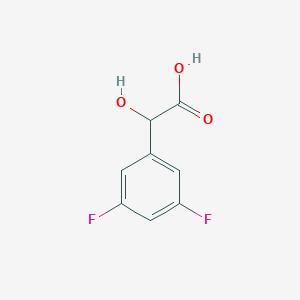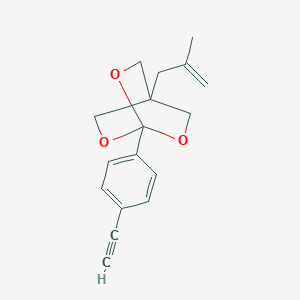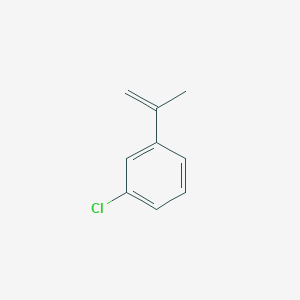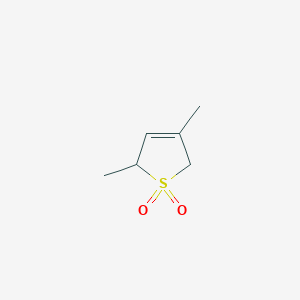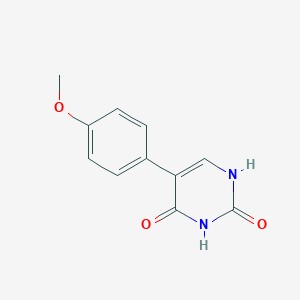
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involved the use of various reagents and conditions, leading to the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The compound also contains a methoxyphenyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione include a molecular formula of CHNO, an average mass of 312.277 Da, and a monoisotopic mass of 312.074615 Da .Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : The compound's derivatives were synthesized and demonstrated good inhibitory effects against various microorganisms (Younes, Mohamed, & Albayati, 2013).
Crystallography and Structural Analysis
- Molecular and Crystal Structures : Studies have focused on the crystal structures of related compounds, highlighting their molecular linkages and hydrogen bond formations (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Synthesis of Derivatives
- Synthesis of Pyrano[2,3-d]pyrimidine Derivatives : Novel derivatives were synthesized and evaluated for anti-inflammatory, antimicrobial, and antifungal activities (Veeranna, Bodke, Basavaraju, & Krishnamurthy, 2022).
- Formation of Pyrimido[2,3-d]pyrimidine Derivatives : Different derivatives were synthesized through various chemical reactions, showing the compound's versatility in forming complex structures (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
Catalysis and Chemical Reactions
- Use as a Catalyst in Synthesis : The compound and its derivatives were used as catalysts in synthesizing other complex organic compounds, demonstrating their utility in chemical reactions (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).
Biological Activity and Synthesis
- Investigation of Biological Activity and Synthesis : The derivatives of the compound were synthesized and investigated for potential biological activities, particularly in chemotherapeutic contexts (Snieckus & Guimarães, 2014).
Fused-Ring Systems and Chemical Properties
- Exploration of Fused-Ring Systems : The compound was used in studies exploring the chemical properties and structures of fused-ring systems, offering insights into the complexity of organic chemistry (Spada, Klein, & Otter, 2009).
Mecanismo De Acción
The mechanism of action of pyrimidine-based compounds is often associated with their inhibitory response against the expression and activities of certain vital inflammatory mediators . For instance, they can inhibit prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Direcciones Futuras
The future directions for the study of 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione and similar compounds could involve further exploration of their pharmacological effects, particularly their anti-inflammatory properties . Additionally, more research could be conducted to develop new pyrimidines as anti-inflammatory agents .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-7(3-5-8)9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASYXJPMUQZBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358530 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
127236-04-8 | |
| Record name | 5-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



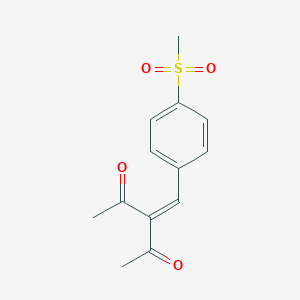
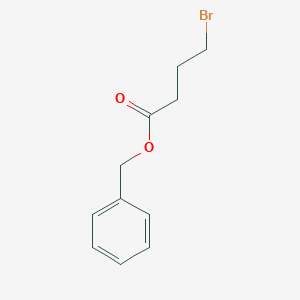
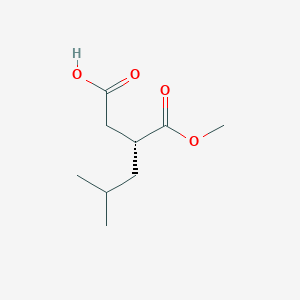
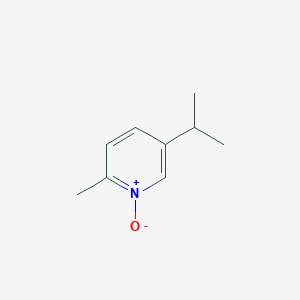
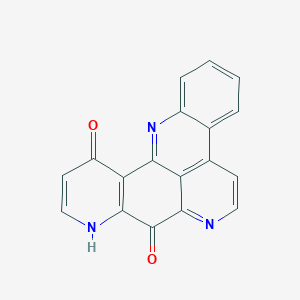
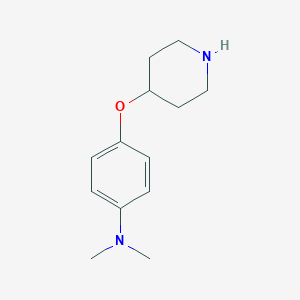
![2-(3-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B159765.png)
![2-[4-[(2-Chloro-4-nitrophenyl)azo]-2,4-dihydro-5-methyl-3-oxo-3H-pyrazol-2-YL]ethyl carbanilate](/img/structure/B159768.png)
